4-iodo-1-methyl-3-nitro-1H-pyrazole
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Overview
Description
4-Iodo-1-methyl-3-nitro-1H-pyrazole is an organoiodine compound and a member of pyrazoles . It is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis
The molecular formula of 4-Iodo-1-methyl-3-nitro-1H-pyrazole is C4H4IN3O2 . The molecular weight is 253 .Chemical Reactions Analysis
4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Scientific Research Applications
- Field : Organic Chemistry
- Application : 4-Iodopyrazole is used in an indium-mediated synthesis of heterobiaryls .
- Method : The synthetic pathway involves the reaction of 4-Iodopyrazole with other compounds in the presence of indium .
- Results : This method allows the synthesis of heterobiaryls, which are important structures in various fields of chemistry .
- Field : Medicinal Chemistry
- Application : Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- Method : The synthesis of pyrazole derivatives involves various methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
- Results : The synthesis of pyrazole derivatives has led to the development of compounds with significant biological activities .
Synthesis of Heterobiaryls
Synthesis of Pyrazole Derivatives
- Field : Medicinal Chemistry
- Application : 4-Iodopyrazole is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides .
- Method : The synthetic pathway involves the reaction of 4-Iodopyrazole with other compounds .
- Results : This method allows the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides .
- Field : Organic Chemistry
- Application : 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
- Method : The synthetic pathway involves the reaction of 4-Iodopyrazole with iodine and ammonium hydroxide .
- Results : This method allows the synthesis of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl Acetamides
Synthesis of 3,4-Di-iodo- and 3,4,5-Tri-iodo-pyrazole
Safety And Hazards
properties
IUPAC Name |
4-iodo-1-methyl-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPMYVGWQWTBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-methyl-3-nitro-1H-pyrazole |
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